Product packaging for Glycyl-dl-norvaline(Cat. No.:CAS No. 2189-27-7)

Glycyl-dl-norvaline

Cat. No.: B3028533
CAS No.: 2189-27-7
M. Wt: 174.2 g/mol
InChI Key: JXIQKLAZYWZTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-DL-norvaline (CAS 2189-27-7) is a high-purity, research-grade amino acid derivative with a molecular formula of C₇H₁₄N₂O₃ and a molecular weight of 174.20 g/mol. This compound is provided as a white to almost white powder or crystal and is characterized by a high purity level of >97% (HPLC), making it a reliable building block for scientific investigation . In biochemical research, this compound serves as a fundamental component in peptide synthesis, where it is used to construct novel peptides for studying protein functions, enzyme mechanisms, and cellular signaling pathways . Furthermore, it functions as a versatile chemical intermediate in organic synthesis, where its reactive functional groups allow for incorporation into more complex organic molecules, which can be precursors to new materials or specialized chemicals . The broader norvaline structure has demonstrated significant research value in biomedical studies. Specifically, L-norvaline is a potent arginase inhibitor. Arginase competes with nitric oxide synthase (NOS) for the substrate L-arginine. By inhibiting arginase, norvaline increases L-arginine bioavailability for NOS, thereby enhancing the production of nitric oxide (NO), a key signaling molecule and vasodilator . This mechanism underpins the observed blood pressure-reducing and diuretic effects in preclinical models of hypertension, highlighting the compound's potential in metabolic and vascular dysfunction research . Researchers should note that the product is recommended to be stored in a cool, dark place, ideally at room temperature below 15°C . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O3 B3028533 Glycyl-dl-norvaline CAS No. 2189-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIQKLAZYWZTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19257-03-5, 2189-27-7, 1999-38-8
Record name Glycylnorvaline
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Record name 2189-27-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118013
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Record name NSC206314
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC206313
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Synthetic Strategies and Chemical Modification of Glycyl Dl Norvaline

Peptide Synthesis Methodologies for Glycyl-dl-norvaline

The formation of a peptide bond between glycine (B1666218) and DL-norvaline can be achieved through several established chemical and enzymatic routes. These methodologies aim to efficiently link the carboxyl group of one amino acid with the amino group of the other, while managing protecting groups and minimizing side reactions.

Classical and Modern Approaches in Dipeptide Synthesis

Classical peptide synthesis methods typically involve the activation of the carboxyl group of one amino acid, often by converting it into a more reactive derivative such as an acid chloride or an ester, followed by reaction with the amino group of the second amino acid. Dehydrating agents were also employed historically to facilitate peptide bond formation, though these methods often suffered from low yields and significant side product formation, including racemization and self-condensation of amino acids gcwgandhinagar.com. The Bergmann azlactone peptide synthesis represents a classic approach for dipeptide preparation, utilizing N-carboxyanhydrides wikipedia.orgwikipedia.org.

Modern peptide synthesis predominantly employs sophisticated coupling reagents that activate the carboxyl group of an amino acid, forming a reactive intermediate that readily couples with the amino group of another amino acid. Common classes of coupling reagents include carbodiimides (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), phosphonium (B103445) salts (e.g., Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)), and uronium/aminium salts (e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HCTU), (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (HBTU)) creative-peptides.comjpt.com. These reagents enhance coupling efficiency and can help suppress racemization when used with additives like Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) creative-peptides.comjpt.com.

Solution-phase peptide synthesis (SPPS) is a viable method for dipeptide preparation, often involving the use of protecting groups for the amino and carboxyl termini to ensure regioselectivity acs.orgmdpi.com. Solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to an insoluble resin, is also applicable, offering advantages in purification creative-peptides.commasterorganicchemistry.com. Novel coupling reagents like imidazolylsilane have been developed for the synthesis of dipeptides from unprotected amino acids nih.govacs.org, and methods combining Lewis acids like Titanium tetrachloride (TiCl4) with microwave heating have demonstrated efficient dipeptide formation in solution with retention of chiral integrity mdpi.com.

Table 1: Common Peptide Coupling Reagents and Their Applications

Reagent Class Examples Mechanism/Role Advantages Typical Application
Carbodiimides DCC, EDC Activate carboxyl group via O-acylisourea intermediate Cost-effective, widely used General peptide coupling, often with additives
Phosphonium Salts BOP, PyBOP Activate carboxyl group High efficiency, low racemization risk Challenging sequences, sensitive amino acids
Uronium/Aminium Salts HATU, HCTU, HBTU, COMU Activate carboxyl group High coupling efficiency, fast reaction rates Difficult couplings, solid-phase synthesis
Silanes Imidazolylsilane Activate carboxyl group Suitable for unprotected amino acids Dipeptide synthesis

Chemoenzymatic Synthesis of this compound and its Components

Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes to catalyze chemical transformations. While direct chemoenzymatic synthesis of this compound is not extensively documented, enzymes play a crucial role in the synthesis and resolution of its constituent amino acids, glycine and norvaline researchgate.netresearchgate.netnih.govnih.govrsc.org.

Enzymes such as leucine (B10760876) dehydrogenase (LeuDH) can catalyze the reductive amination of α-keto acids to produce L-amino acids, including L-norvaline, with high yields and stereoselectivity researchgate.netnih.gov. For instance, the use of recombinant E. coli cells expressing heterologous genes for amino acid dehydrogenases has enabled the synthesis of L-norvaline with high chemical yields (>80%) and optical yields (up to 100% enantiomeric excess) nih.gov. Similarly, D-amino acid transaminases (DAATs) are employed for the asymmetric synthesis of D-amino acids, including D-norvaline, often achieving over 99% enantiomeric excess mdpi.com.

Enzymatic kinetic resolution is another key chemoenzymatic strategy. Lipases, such as Pseudomonas lipase (B570770) (Amano PS), can selectively hydrolyze esters of L-amino acids from racemic mixtures, allowing for the isolation of the desired enantiomer nih.govresearchgate.net. Acylases are also utilized for the enantioselective hydrolysis of N-acyl amino acids acs.org. These enzymatic approaches provide access to enantiomerically pure norvaline, which can then be used in stereoselective peptide synthesis.

Table 2: Enzymatic Methods for Norvaline Synthesis and Resolution

Method/Enzyme Substrate Product Outcome Yield/ee References
Asymmetric Transfer Allylation (Corey Catalyst) Glycine Schiff base (S)-Allylglycine (intermediate) Enantioselective synthesis 45-75% yield, >97% ee nih.govresearchgate.net
Leucine Dehydrogenase (LeuDH) α-Keto acids L-Norvaline Stereoselective synthesis 80-95% reaction efficiency researchgate.net
D-amino acid transaminase (DAAT) α-Keto acids D-Norvaline Stereoselective synthesis >99% ee mdpi.com
Lipase (e.g., Amano PS) Racemic amino acid esters L-amino acid esters Selective hydrolysis High selectivity nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing peptide synthesis for this compound involves careful selection of reagents, reaction parameters, and synthetic routes to maximize yield and purity. Key optimization strategies include:

Coupling Reagents: Employing highly efficient coupling reagents such as HATU, HCTU, or COMU can significantly improve coupling efficiency and reduce the formation of by-products creative-peptides.com.

Reaction Conditions: Fine-tuning parameters like reaction time, temperature, and reagent concentration is critical for maximizing yield and minimizing side reactions creative-peptides.com. For instance, in the synthesis of DL-norvaline via bromination-ammonolysis, specific temperature ranges (40–90°C) and reaction times (0.5–12 hours) were reported to achieve high yields (over 95%) vulcanchem.comgoogle.com.

Protecting Groups: The judicious use of orthogonal protecting groups (e.g., Boc for the amino terminus, esters for the carboxyl terminus) is essential for multi-step synthesis, allowing for selective deprotection and chain elongation creative-peptides.commasterorganicchemistry.com.

Minimizing Racemization: The use of additives like HOBt or HOAt can help suppress the racemization of chiral amino acids during coupling reactions, thereby preserving stereochemical integrity and improving product purity creative-peptides.com.

Table 3: Optimization Strategies for Peptide Synthesis Yield and Purity

Parameter/Strategy Optimization Approach Impact on Yield/Purity Notes
Coupling Reagent Use of HATU, HCTU, COMU Increases efficiency, reduces by-products Preferred for difficult couplings
Coupling Strategy Double coupling Enhances coupling efficiency Mitigates incomplete reactions
Racemization Control Additives (HOBt, HOAt) Minimizes D/L isomer formation Improves product purity
Reaction Time/Temp Fine-tuning Maximizes yield, reduces side reactions Substrate and reagent dependent
Protecting Groups Orthogonal strategies (Boc, Fmoc) Enables selective deprotection Crucial for multi-step synthesis

Stereoselective Synthesis and Chiral Resolution of this compound Constituents

Since this compound incorporates DL-norvaline, which is a racemic mixture of L-norvaline and D-norvaline, strategies for obtaining enantiomerically pure norvaline or resolving the racemic mixture are relevant.

Enantioselective Synthesis of DL-Norvaline and its Derivatives

The synthesis of enantiomerically pure L-norvaline or D-norvaline is critical for studies requiring specific stereoisomers. Several methods achieve this:

Asymmetric Synthesis: This approach builds the chiral center directly. For example, asymmetric transfer allylation of glycine Schiff bases using chiral catalysts, such as Corey catalysts derived from cinchonidine, can yield enantiomerically enriched intermediates like (S)-allylglycine, which can be further processed into L-norvaline derivatives with high enantiomeric excess (>97% ee) nih.govresearchgate.net. Other asymmetric routes involve chiral auxiliaries or enantioselective alkylation reactions researchgate.netnih.govrsc.orgrsc.org.

Enzymatic Synthesis: As mentioned previously, enzymes like leucine dehydrogenase (LeuDH) and D-amino acid transaminases (DAATs) are highly effective for the stereoselective synthesis of L-norvaline and D-norvaline, respectively, from prochiral α-keto acid precursors researchgate.netresearchgate.netnih.govmdpi.com. These methods typically provide excellent enantiomeric purity.

Protected derivatives of norvaline, such as N-protected amino acids, are often synthesized as intermediates for further peptide coupling or other chemical modifications rsc.org.

Kinetic Resolution Techniques for Chiral Amino Acids

Kinetic resolution is a method used to separate enantiomers from a racemic mixture by selectively reacting one enantiomer faster than the other using a chiral catalyst or reagent nih.govresearchgate.netacs.orgrsc.orgonyxipca.com.

Enzymatic Kinetic Resolution: Lipases are widely employed for the kinetic resolution of racemic amino acid esters or amides. They can selectively hydrolyze the ester or amide bond of one enantiomer, leaving the other intact nih.govresearchgate.net. For instance, lipases can selectively hydrolyze L-amino acid esters, enabling the separation of L- and D-norvaline esters. Acylases can also perform enantioselective hydrolysis of N-acyl amino acids acs.org.

Chemical Kinetic Resolution: This involves using chiral chemical resolving agents to selectively form diastereomeric salts or complexes with one enantiomer, which can then be separated by crystallization or chromatography. Various chiral acids and bases are used for this purpose onyxipca.com.

Preferential Crystallization: This technique can be applied to resolve racemic compounds like norvaline by controlling crystallization conditions, often with the aid of specific additives, to selectively crystallize one enantiomer researchgate.net.

Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are powerful tools for both analytical determination and preparative separation of enantiomers onyxipca.comsigmaaldrich.comchemistrydocs.com.

Table 4: Chiral Resolution Techniques for Amino Acids

Technique Principle Application Example Selectivity/Outcome References
Enzymatic Kinetic Resolution Selective reaction rate of enantiomers with an enzyme Lipase hydrolysis of amino acid esters High enantioselectivity (e.g., L- vs. D-esters) nih.govresearchgate.net
Chemical Kinetic Resolution Selective reaction with a chiral resolving agent Salt formation with chiral acids/bases Diastereomeric separation onyxipca.com
Preferential Crystallization Selective crystallization of one enantiomer Resolution of L-norvaline High purity achievable researchgate.net

By employing these methodologies, this compound can be synthesized, and its constituent amino acid, norvaline, can be obtained in enantiomerically pure forms when required.

Compound List:

Glycine

Norvaline (DL-Norvaline, L-Norvaline, D-Norvaline)

this compound

(S)-Allylglycine

α-Bromo-n-valeric acid

N-Carboxyanhydrides

Amino acid esters

N-acyl amino acids

Carbobenzyloxy (Z) group

tert-Butoxycarbonyl (Boc) group

9-fluorenylmethyloxycarbonyl (Fmoc) group

Titanium tetrachloride (TiCl4)

Imidazolylsilane

Hexamethylenetetramine

DCC (Dicyclohexylcarbodiimide)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))

HCTU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))

COMU (O-(1H-Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)

PyBOP (Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate)

HOBt (Hydroxybenzotriazole)

HOAt (Hydroxyazabenzotriazole)

Lipase (e.g., Amano PS)

Acylase I

D-amino acid transaminase (DAAT)

Leucine dehydrogenase (LeuDH)

Corey catalyst (derived from cinchonidine)

Advanced Structural and Conformational Studies of Glycyl Dl Norvaline

Spectroscopic Techniques for Elucidating Solution and Solid-State Structures (excluding basic identification)

Advanced spectroscopic methods provide detailed insights into the molecular geometry and intermolecular interactions of Glycyl-dl-norvaline in different phases. While basic spectroscopic techniques confirm its identity, more advanced applications reveal nuanced structural details.

In the solid state, techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. For a molecule like this compound, ¹³C and ¹⁵N solid-state NMR can reveal information about the local electronic environment of each atom, which is sensitive to the peptide's conformation and packing in the crystal lattice. For instance, studies on the related amino acid DL-norvaline have utilized ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR to distinguish between different polymorphic forms, revealing distinct signals for the carbons in each crystal modification. This approach would be equally powerful in identifying and characterizing different solid forms of this compound, should they exist.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information on the peptide's secondary structure and hydrogen bonding. In the context of this compound, the amide I and amide II bands in the IR spectrum are particularly informative. The frequencies of these bands are sensitive to the peptide backbone conformation (e.g., extended vs. folded) and the strength of intermolecular hydrogen bonds between the amide groups. By analyzing shifts in these bands, one can infer details about the supramolecular assembly in the solid state.

In solution, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the proximity of different protons within the molecule. For this compound, these experiments would provide distance constraints that help to define the preferred solution-state conformation of the peptide backbone and the orientation of the norvaline side chain. Additionally, the measurement of scalar coupling constants (J-couplings) between protons can provide information about dihedral angles, further refining the conformational model.

Crystallographic Analysis of this compound and its Complexes

X-ray crystallography provides the most definitive atomic-resolution picture of a molecule's solid-state structure. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as a tripeptide containing a glycyl-norvaline moiety, offers significant insights into its likely structural characteristics.

For instance, the crystal structure of N-(benzyloxycarbonyl)glycylglycyl-l-norvaline reveals an extended conformation for the glycyl and norvaline residues. Such an extended conformation is a common motif in the crystal structures of small peptides. In this arrangement, the peptide backbone is nearly planar, and the side chains project outwards. Intermolecular hydrogen bonds between the amide nitrogen and carbonyl oxygen atoms of adjacent molecules are the primary forces that stabilize the crystal packing, often leading to the formation of sheet-like structures.

A hypothetical crystallographic analysis of this compound would determine key structural parameters such as bond lengths, bond angles, and torsion angles. The table below presents expected values for the peptide backbone of this compound based on data from related peptide structures.

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value
Torsion Angle
Phi (φ)C' (Gly)N (Nva)Cα (Nva)C' (Nva)~ -150° to -60° or +60° to +150°
Psi (ψ)N (Gly)Cα (Gly)C' (Gly)N (Nva)~ +120° to +180° or -180° to -150°
Omega (ω)Cα (Gly)C' (Gly)N (Nva)Cα (Nva)~ 180° (trans)
Bond Length
Peptide BondC' (Gly)N (Nva)~ 1.33 Å
N-CαN (Nva)Cα (Nva)~ 1.45 Å
Cα-C'Cα (Nva)C' (Nva)~ 1.52 Å
Bond Angle
N-Cα-C'N (Nva)Cα (Nva)C' (Nva)~ 111°
Cα-C'-NCα (Gly)C' (Gly)N (Nva)~ 116°
C'-N-CαC' (Gly)N (Nva)Cα (Nva)~ 121°

Table 1: Expected Crystallographic Parameters for the this compound Backbone.

In complexes with metal ions, the glycine (B1666218) and norvaline residues of this compound could act as ligands. The carboxylate oxygen, amide oxygen, and amino nitrogen atoms are all potential coordination sites. Crystallographic analysis of such complexes would reveal the coordination geometry around the metal center and any conformational changes in the dipeptide upon binding.

Conformational Dynamics and Flexibility Investigations of the Dipeptide Backbone and Side Chains

While crystallography provides a static picture of the molecule in the solid state, in reality, this compound is a flexible molecule with a range of accessible conformations. The study of its conformational dynamics is crucial for understanding its behavior in solution and its interactions with other molecules.

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of peptides. An MD simulation of this compound in an explicit solvent (e.g., water) would reveal the dynamic fluctuations of the peptide backbone and the rotational freedom of the norvaline side chain. Such simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

The primary degrees of freedom in the this compound backbone are the torsion angles phi (φ) and psi (ψ). For the glycine residue, a wide range of (φ, ψ) combinations are sterically allowed due to the absence of a side chain. The norvaline residue, with its propyl side chain, will have a more restricted set of allowed conformations. The flexibility of the norvaline side chain itself is described by the chi (χ) torsion angles.

Torsion AngleAtoms Defining the AngleDescription
Backbone
φ (phi)C'i-1 - Ni - Cαi - C'iRotation around the N-Cα bond
ψ (psi)Ni - Cαi - C'i - Ni+1Rotation around the Cα-C' bond
ω (omega)Cαi - C'i - Ni+1 - Cαi+1Rotation around the peptide bond (C'-N)
Side Chain (Norvaline)
χ₁ (chi1)N - Cα - Cβ - CγRotation around the Cα-Cβ bond
χ₂ (chi2)Cα - Cβ - Cγ - CδRotation around the Cβ-Cγ bond
χ₃ (chi3)Cβ - Cγ - Cδ - CεRotation around the Cγ-Cδ bond

Table 2: Key Torsion Angles Defining the Conformation of this compound.

Experimental techniques can complement computational studies of conformational dynamics. For example, temperature-dependent NMR studies can provide information about the thermodynamics of conformational exchange. Furthermore, spectroscopic techniques with high temporal resolution, such as time-resolved infrared or fluorescence spectroscopy (if the peptide is appropriately labeled), can probe conformational changes on very fast timescales.

The conformational flexibility of this compound is a key determinant of its properties. The ensemble of accessible conformations in solution will dictate its average shape and size, its solubility, and its ability to interact with biological targets or participate in self-assembly processes.

Biological and Mechanistic Research on Glycyl Dl Norvaline

Enzymatic Interactions and Kinetic Analysis

Interaction with Proteases and Peptidases as Substrates or Inhibitors

The interaction of dipeptides such as Glycyl-dl-norvaline with proteases and peptidases is fundamental to their metabolic fate and potential biological activity. These enzymes exhibit specificity based on the amino acid residues at the N-terminal and C-terminal positions, as well as the nature of the peptide bond itself.

Proteases are broadly classified into endopeptidases, which cleave internal peptide bonds, and exopeptidases, which act on the terminal amino acids. Exopeptidases are further divided into aminopeptidases and carboxypeptidases, targeting the N-terminus and C-terminus of peptides, respectively nih.gov. The enzymatic hydrolysis of peptides involves a nucleophilic attack on the peptide bond nih.gov.

Aminopeptidases, on the other hand, cleave the N-terminal amino acid. The substrate specificity of these enzymes can vary. For instance, some aminopeptidases show a preference for dipeptides with glycine (B1666218) at the N-terminal position nih.gov. This suggests that this compound could potentially be hydrolyzed by certain aminopeptidases.

It is also possible for dipeptides to act as inhibitors of proteases. Inhibition can occur through various mechanisms, including competitive, non-competitive, and irreversible binding to the enzyme's active site physiology.org. The structural similarity of a dipeptide to the enzyme's natural substrate can lead to competitive inhibition. While there is no direct evidence in the reviewed literature of this compound acting as a protease inhibitor, its constituent amino acid, norvaline, has been investigated for its inhibitory properties against other types of enzymes.

Modulation of Aminoacyl-tRNA Synthetase Activity by Norvaline Enantiomers

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a critical step in protein synthesis uvm.edu. The fidelity of this process is crucial for the accurate translation of the genetic code. Some aaRSs have proofreading or editing mechanisms to prevent the misincorporation of incorrect amino acids nih.gov.

Norvaline, being a structural analog of leucine (B10760876), can interact with leucyl-tRNA synthetase (LeuRS) nih.govmdpi.com. Research has shown that the enantiomers of norvaline have different effects on LeuRS activity. Specifically, D-norvaline has been identified as an inhibitor of LeuRS nih.govmdpi.com. In a study investigating the antibacterial effects of norvaline in combination with oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA), it was found that the inhibitory effect of DL-norvaline was attributable to the D-enantiomer mdpi.com. In contrast, L-norvaline did not inhibit bacterial growth in the same concentration range mdpi.com.

The mechanism of inhibition involves D-norvaline acting as a strong leucine analog, binding to the active site of LeuRS and thereby hindering the normal process of leucine activation and its attachment to tRNALeu nih.gov. This inhibition of LeuRS can disrupt protein synthesis, leading to antibacterial effects nih.gov. The study on MRSA demonstrated that D-norvaline, as a LeuRS inhibitor, can act synergistically with antibiotics like oxacillin mdpi.com.

CompoundTarget EnzymeEffectOrganism/System
D-NorvalineLeucyl-tRNA Synthetase (LeuRS)InhibitionMethicillin-Resistant Staphylococcus aureus (MRSA)
DL-NorvalineLeucyl-tRNA Synthetase (LeuRS)Inhibition (due to D-enantiomer)Methicillin-Resistant Staphylococcus aureus (MRSA)
L-NorvalineLeucyl-tRNA Synthetase (LeuRS)No significant inhibitionMethicillin-Resistant Staphylococcus aureus (MRSA)

Inhibition of Arginase and Associated Nitric Oxide Synthesis Pathways

Arginase and nitric oxide synthase (NOS) are two enzymes that compete for the same substrate, L-arginine physiology.orgnih.gov. Arginase converts L-arginine to L-ornithine and urea, a key step in the urea cycle youtube.com. NOS, on the other hand, utilizes L-arginine to produce nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses physiology.orgnih.gov.

L-norvaline has been identified as a specific inhibitor of arginase physiology.orgnih.gov. By inhibiting arginase, L-norvaline reduces the consumption of L-arginine through the urea cycle, thereby increasing the bioavailability of L-arginine for NOS physiology.orgnih.govyoutube.com. This redirection of the common substrate leads to an enhancement of NO production physiology.orgnih.gov.

A study on activated macrophages demonstrated that L-norvaline (10 mM) inhibited arginase activity, leading to a 50% reduction in urea production and a 55% increase in NO production physiology.orgnih.gov. This effect was found to be inversely dependent on the extracellular concentration of L-arginine; the enhancement of NO production by L-norvaline was more pronounced at lower L-arginine levels physiology.orgnih.gov. When the L-arginine concentration was sufficiently high (exceeding 0.5 mM), the effect of L-norvaline was abolished, indicating that the mechanism of action is indeed the modulation of substrate availability physiology.orgnih.gov.

The inhibition of arginase by L-norvaline has been explored in the context of vascular function. While some studies suggest that arginase inhibitors like L-norvaline could be beneficial by increasing NO bioavailability, other research indicates that its effects in vascular tissue may be limited nih.gov.

CompoundTarget EnzymeEffect on EnzymeConsequence
L-NorvalineArginaseInhibitionIncreased L-arginine availability for NOS, leading to enhanced NO synthesis

Effects on Gamma-Glutamyl Transpeptidase (γ-GT) Activity

Gamma-glutamyl transpeptidase (GGT), also known as gamma-glutamyl transferase, is a cell-surface enzyme that plays a crucial role in glutathione metabolism nih.govmdpi.com. It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water (hydrolysis) nih.govmdpi.com.

Direct studies on the effect of this compound on GGT activity were not found in the reviewed literature. However, research on related compounds provides some insight into potential interactions. A study on the inactivation of renal GGT utilized a dipeptide analog, 6-diazo-5-oxo-L-norleucylglycine nih.gov. This compound itself did not inactivate purified GGT. Instead, it was first hydrolyzed by peptidases present on the renal brush border membranes, releasing 6-diazo-5-oxo-L-norleucine, which then acted as an affinity-labeling reagent to inactivate the membrane-bound GGT nih.gov. This suggests an indirect mechanism where a dipeptide can be processed by other enzymes to release a GGT-inactivating agent nih.gov.

Cellular and Molecular Mechanisms of Action

Impact on Bacterial Protein Synthesis and Ribosomal Function

The integrity of protein synthesis is essential for bacterial survival and proliferation. As discussed in section 4.1.2, the D-enantiomer of norvaline can inhibit leucyl-tRNA synthetase (LeuRS), thereby disrupting the normal process of protein synthesis nih.govmdpi.com. This inhibition leads to a reduction in the pool of correctly charged tRNALeu, which can stall ribosome function and ultimately inhibit bacterial growth nih.gov.

Beyond the inhibition of aaRS, norvaline can also be misincorporated into proteins. Because of its structural similarity to leucine, L-norvaline can be mistakenly incorporated into polypeptide chains at positions designated for leucine, particularly when cellular editing mechanisms are overwhelmed or bypassed researchgate.net. The substitution of leucine with norvaline can alter the structure and function of proteins, potentially leading to an unfolded protein response and cellular stress.

While direct studies on the effect of this compound on bacterial ribosomal function are limited, the effects of its constituent amino acid, norvaline, provide a clear mechanism by which it could impact bacterial protein synthesis. The delivery of norvaline in a dipeptide form could potentially facilitate its uptake by bacterial cells through peptide transport systems, thereby increasing its intracellular concentration and enhancing its effects on protein synthesis machinery.

Compound ComponentCellular ProcessMolecular MechanismConsequence
D-NorvalineProtein SynthesisInhibition of Leucyl-tRNA Synthetase (LeuRS)Decreased availability of Leucyl-tRNALeu, leading to inhibition of bacterial growth.
L-NorvalineProtein SynthesisMisincorporation into proteins in place of LeucineAltered protein structure and function, potential for unfolded protein response.

Influence on Cellular Metabolic Fluxes and Energy Metabolism

Cellular metabolic pathways are intricately regulated to meet energy demands, with amino acids serving as crucial building blocks for protein synthesis and as substrates for energy production mdpi.com. In states of nutrient deprivation, cells adapt their metabolic strategies to maintain survival and growth mdpi.com. The catabolism of amino acids like valine, a structural isomer of norvaline, can produce metabolites that influence insulin resistance and fatty acid uptake in muscle tissue nih.gov. While specific flux analysis for this compound is not available, it is understood that as a dipeptide, it would be hydrolyzed into glycine and norvaline, which would then enter the respective amino acid metabolic pools, contributing to both bioenergetic and biosynthetic pathways nih.gov. The coordination of glucose and amino acid metabolism is critical, and flux through various pathways can regulate cell signaling and nutrient consumption nih.gov.

Role in Oxidative Stress Response and Antioxidant Pathways

The specific role of this compound in oxidative stress and antioxidant pathways is not well-defined in the available literature. However, research on its components, particularly the D-isomer of norvaline, has been conducted in the context of redox modulation. In one study, d-norvaline was used as a substrate for D-amino acid oxidase (DAAO) to chemogenetically induce the production of hydrogen peroxide (H₂O₂) within neurons nih.gov. This approach emulates intraneuronal oxidative stress and has been used to study its effects on synaptic plasticity nih.gov. The findings revealed that this induced oxidative stress reduces long-term potentiation (LTP), a key process in learning and memory, without altering basal synaptic transmission nih.gov.

This particular experimental use of D-norvaline highlights its potential as a tool to study the consequences of oxidative stress rather than as an antioxidant agent nih.gov. The broader antioxidant or pro-oxidant activities of the dipeptide this compound remain an area for further investigation. Generally, oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leading to damage of lipids, proteins, and nucleic acids mdpi.com. The potential for peptides and amino acids to modulate these pathways is a significant area of interest, but specific data for this compound is scarce.

Investigations into Cellular Growth and Biofilm Formation Modulation

Research has demonstrated that the norvaline moiety, specifically in its DL- and D-forms, can modulate bacterial growth and biofilm formation, particularly in methicillin-resistant Staphylococcus aureus (MRSA). One study found that DL-norvaline, when used in combination with the antibiotic oxacillin, significantly inhibited both cell growth and biofilm formation of an MRSA strain nih.gov. The inhibitory effect was primarily attributed to the D-enantiomer, D-norvaline nih.gov.

When combined with oxacillin, D-norvaline markedly reduced the survival rate and biofilm formation rate of the MRSA LAC strain to 8.9% and 6.2%, respectively, compared to the control group nih.gov. This suggests that D-amino acids may play a role in signaling pathways related to biofilm disassembly nih.gov. The mechanism may involve the release of amyloid fibers that link cells together within the biofilm matrix nih.gov.

Table 1: Effect of Norvaline Forms in Combination with Oxacillin on MRSA (LAC Strain)
Treatment GroupInhibition of Cell Growth (%)Inhibition of Biofilm Formation (%)Source
DL-Norvaline (995.8 µg/mL) + Oxacillin (12.5 µg/mL)62.83%12.4% nih.gov
D-Norvaline (995.8 µg/mL) + Oxacillin (12.5 µg/mL)91.1% (Calculated from 8.9% survival rate)93.8% (Calculated from 6.2% formation rate) nih.gov

Preclinical and Pharmacological Research Endeavors

Neuroprotective Potentials and Associated Mechanisms

The neuroprotective potential of the norvaline component of this compound has been investigated, with promising results from the L-isomer. In a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), treatment with L-norvaline was shown to reverse cognitive decline and synaptic loss nih.gov. L-norvaline inhibits the enzyme arginase, which is implicated in the pathogenesis of Alzheimer's disease through its role in L-arginine metabolism nih.gov.

The observed neuroprotective effects were associated with several key mechanistic actions. L-norvaline treatment led to a significant improvement in spatial memory acquisition, which was correlated with a substantial reduction in microgliosis in the hippocampus nih.gov. Furthermore, molecular analysis revealed an increase in the density of dendritic spines and elevated expression of proteins related to neuroplasticity, such as neuroligin-1 and synaptophysin nih.gov. The treatment also resulted in a decline in the levels of toxic amyloid-beta (Aβ) oligomeric and fibrillar species in the hippocampus nih.gov. These findings suggest that inhibiting arginase and the S6K1 pathway with L-norvaline may be a viable strategy to delay the progression of Alzheimer's disease nih.gov.

Table 2: Summary of Neuroprotective Effects of L-Norvaline in 3xTg-AD Mice
EffectObservationAssociated MechanismSource
Cognitive ImprovementSignificantly improved spatial memory acquisition.Reversal of synaptic loss and neurodegeneration. nih.gov
Reduced NeuroinflammationSubstantial reduction in microgliosis.Anti-inflammatory properties. nih.gov
Enhanced Synaptic PlasticityIncreased density of dendritic spines; Increased levels of synaptophysin (+50%) and neuroligin-1 (+252%).Amplified expression of neuroplasticity-related proteins. nih.gov
Reduced Aβ PathologyDecline in toxic Aβ oligomeric and fibrillar species.Impact on Aβ aggregation pathways. nih.gov

Antimicrobial Efficacy, particularly against Antibiotic-Resistant Strains (e.g., MRSA)

A significant area of research for the norvaline moiety is its antimicrobial efficacy, especially its ability to act synergistically with conventional antibiotics against resistant bacteria like MRSA nih.govdntb.gov.ua. Studies have demonstrated that D-norvaline, a leucyl-tRNA synthetase inhibitor, in combination with oxacillin, can effectively inhibit the growth of MRSA strains nih.gov. This combination therapy significantly lowers the minimum inhibitory concentration (MIC) of oxacillin required to suppress MRSA growth, including both community-associated (CA-MRSA) and hospital-associated (HA-MRSA) strains nih.gov.

Table 3: Synergistic Effect of D-Norvaline on Oxacillin MIC Against CA-MRSA Strains
MRSA StrainOriginal Oxacillin MIC (µg/mL)Oxacillin MIC with D-Norvaline (µg/mL)Source
MRSA6230>1024256 nih.gov
MRSA7875>1024128 nih.gov
MRSA14459102412.5 nih.gov
MRSA28985>1024128 nih.gov

Anti-inflammatory Activities in Relevant Biological Models

The anti-inflammatory properties of the norvaline component have been noted in preclinical research. Studies on L-norvaline have indicated that it possesses anti-inflammatory properties, which contribute to its neuroprotective effects in models of Alzheimer's disease nih.gov. The reduction of microgliosis, a marker of neuroinflammation, in the brains of treated mice supports this anti-inflammatory activity nih.gov.

Inflammation is a key component of many chronic diseases, and its modulation is a critical therapeutic goal. Pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) contribute to disease pathology mdpi.com. While direct studies on the anti-inflammatory effects of this compound in various biological models are limited, the activity of L-norvaline suggests a potential for this dipeptide to exert similar effects. The inhibition of pathways like mTOR-S6K1 by L-norvaline is linked to its anti-inflammatory action nih.gov. Further research is needed to explore the anti-inflammatory efficacy of this compound in models of inflammation beyond the central nervous system.

Role in Metabolic Syndrome Research Models

Research specifically investigating the role of this compound in metabolic syndrome research models is an emerging area. Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The potential interest in this compound in this context stems from its classification as a dipeptide that may act as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

DPP-4 is an enzyme that plays a crucial role in glucose metabolism. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion and suppressing glucagon release, thereby lowering blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. DPP-4 inhibitors, also known as gliptins, are an established class of oral anti-diabetic drugs used for the management of type 2 diabetes, a key component of metabolic syndrome. nih.gov

The therapeutic rationale for exploring this compound in metabolic syndrome models is based on the hypothesis that as a DPP-4 inhibitor, it could offer beneficial effects on glucose regulation. Preclinical studies with various DPP-4 inhibitors have demonstrated improvements in insulin sensitivity and β-cell function. Furthermore, some DPP-4 inhibitors have shown potential benefits beyond glycemic control, including positive effects on dyslipidemia, inflammation, and endothelial function, all of which are components of metabolic syndrome. nih.gov

While direct studies on this compound are limited, research on its constituent amino acids, glycine and norvaline, provides some context. Glycine has been shown to have a role in metabolic health, with some studies suggesting its supplementation could be beneficial. L-norvaline has been investigated for its potential to improve vascular function. However, it is important to note that the biological effects of the dipeptide this compound may differ from its individual amino acid components.

Future research in metabolic syndrome models would likely focus on elucidating the precise mechanism of action of this compound, its potency as a DPP-4 inhibitor, and its broader effects on the various components of metabolic syndrome. Such studies would be crucial in determining its potential as a therapeutic agent for this complex condition.

Potential Area of InvestigationRationale
DPP-4 Inhibition To determine the potency and selectivity of this compound as a DPP-4 inhibitor for improved glycemic control.
Insulin Sensitivity To assess the impact of this compound on insulin signaling pathways in peripheral tissues.
Lipid Metabolism To investigate the effects of this compound on cholesterol and triglyceride levels.
Inflammation To explore the anti-inflammatory properties of this compound in the context of metabolic syndrome-associated inflammation.
Vascular Function To evaluate the potential of this compound to improve endothelial function and reduce blood pressure.

Exploratory Research in Oncological Applications, particularly related to prodrug design

In the field of oncology, exploratory research has focused on the potential of dipeptides like this compound in the design of prodrugs for targeted cancer therapy. A prodrug is an inactive compound that is converted into an active drug within the body, a strategy often employed to improve drug delivery to cancer cells while minimizing toxicity to healthy tissues. hopkinsmedicine.org The rationale for using dipeptides in prodrug design is to leverage the body's natural peptide transport systems, which can be overexpressed in certain cancer cells, to enhance drug uptake.

The concept involves chemically linking a cytotoxic agent to a dipeptide, such as this compound. This dipeptide-drug conjugate is designed to be stable in the bloodstream but susceptible to enzymatic cleavage within the tumor microenvironment or inside cancer cells, thereby releasing the active drug at the target site. This targeted approach can potentially increase the therapeutic efficacy and reduce the side effects of chemotherapy.

Research in this area has investigated the use of various dipeptide monoester prodrugs of anticancer agents like floxuridine and gemcitabine. nih.govmdpi.commdpi.comresearchgate.net These studies have demonstrated that dipeptide prodrugs can exhibit enhanced stability, increased affinity for peptide transporters, and greater cytotoxic activity against cancer cells compared to the parent drug. For instance, dipeptide prodrugs have been shown to have significantly higher uptake in pancreatic cancer cells than the original drug. mdpi.com

While specific studies focusing solely on this compound as a prodrug moiety are not extensively documented, the principles established with other dipeptides provide a strong foundation for its potential application. The properties of the amino acids in the dipeptide can influence the stability and transport of the prodrug. Prodrugs containing glycyl moieties, for example, have been noted for their specific stability characteristics. nih.gov

The table below summarizes findings from studies on dipeptide prodrugs of the anticancer drug floxuridine, illustrating the potential advantages of this approach which could be applicable to prodrugs designed with this compound.

Dipeptide Prodrug of FloxuridineKey FindingsReference
5′-l-phenylalanyl-l-glycyl-floxuridineShowed increased affinity for oligopeptide transporters compared to the parent drug. nih.gov
5′-l-leucyl-l-glycyl-floxuridineDemonstrated enzymatic activation that was significantly faster in cancer cell homogenates than in buffer, suggesting targeted release. nih.gov
5′-l-isoleucyl-l-glycyl-floxuridineExhibited altered stability profiles compared to the parent drug and other dipeptide prodrugs. nih.gov

Future exploratory research in this area would likely involve the synthesis and evaluation of this compound-based prodrugs of various chemotherapeutic agents. The objectives would be to assess their stability, targeting efficiency, and efficacy in preclinical cancer models, ultimately aiming to develop more effective and less toxic cancer treatments.

Thermodynamic and Solvation Research of Glycyl Dl Norvaline

Solvation Chemistry in Aqueous and Mixed Solvent Systems

The solvation chemistry of amino acids and dipeptides is typically investigated through solubility measurements in diverse solvent systems. These studies aim to elucidate how changes in the solvent environment—whether aqueous, mixed aqueous-organic, or aqueous electrolyte solutions—influence the behavior and interactions of the solute.

Commonly studied solvent systems for amino acids and related compounds include:

Aqueous Mixtures of Organic Solvents: Systems involving protic solvents like ethylene (B1197577) glycol (EG) and quasi-aprotic solvents like 2-methoxyethanol, as well as aprotic solvents such as N,N-dimethyl formamide (B127407) (DMF) and dimethyl sulfoxide (B87167) (DMSO), are frequently employed scirp.orgtsijournals.comijcps.comsemanticscholar.org. These mixtures allow for the systematic variation of solvent polarity, hydrogen-bonding capacity, and other properties.

Aqueous Electrolyte Solutions: The addition of salts, such as sodium fluoride (B91410) (NaF), potassium fluoride (KF), sodium chloride (NaCl), and potassium nitrate (B79036) (KNO3), to aqueous solutions also significantly alters the solvation environment and has been a subject of study researchgate.netresearchgate.netresearchgate.netresearchgate.net.

The solvation process is governed by a complex interplay of intermolecular forces. Key interactions influencing the behavior of amino acids and dipeptides in these systems include:

Dispersion Interactions: These arise from temporary fluctuations in electron distribution, creating transient dipoles scirp.orgijcps.comsemanticscholar.orgresearchgate.netscirp.org.

Hydrogen Bonding: The ability of solvents to donate or accept hydrogen bonds plays a critical role, particularly in protic solvents like EG scirp.orgtsijournals.comijcps.comsemanticscholar.orgscirp.org.

Solvophobic Solvation: Similar to hydrophobic hydration, this effect describes the tendency of nonpolar groups to associate, driven by the disruption of solvent structure scirp.orgtsijournals.comijcps.comsemanticscholar.orgscirp.org.

While specific solubility data for Glycyl-dl-norvaline across these varied systems are not detailed in the provided snippets, these are the established methodologies and solvent compositions used to probe the solvation behavior of similar molecules.

Thermodynamic Parameters of Transfer and Interaction

Thermodynamic parameters provide quantitative measures of the energetic contributions to solvation and transfer processes. Standard transfer Gibbs energies (ΔG°t) and entropies (ΔS°t) are commonly evaluated from solubility measurements in different solvent mixtures scirp.orgsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These parameters quantify the free energy and entropy changes associated with moving a solute from a reference solvent (often pure water) to another solvent or solvent mixture.

To gain a deeper understanding of the specific solute-solvent interactions, researchers often isolate the "chemical effects" of transfer energetics (ΔG°t,ch and ΔS°t,ch) by accounting for physical contributions such as cavity formation (the energy required to create a void in the solvent for the solute) and dipole-dipole interactions scirp.orgijcps.comsemanticscholar.orgresearchgate.netresearchgate.net. The chemical contributions are then attributed to the composite effects of dispersion interactions, hydrogen bonding, acidity-basicity, and solvophobic solvation scirp.orgijcps.comsemanticscholar.orgresearchgate.netscirp.org. The size and nature of the solute's side chain, such as the hydrophobic aliphatic chain of norvaline, are significant factors influencing these interactions and the resulting thermodynamic parameters ijcps.comresearchgate.netresearchgate.netresearchgate.net.

Data Table Limitation: Specific numerical values for the thermodynamic transfer parameters (ΔG°t, ΔS°t) for this compound in various solvent systems are not explicitly detailed in the provided search results. However, studies on homologous amino acids like DL-norvaline and other dipeptides have reported such data, revealing trends influenced by their chemical structures and interactions with the solvent environment. For instance, research on DL-norvaline in aqueous mixtures has evaluated these parameters, indicating that its hydrophobic side chain plays a role in its solvation behavior ijcps.comresearchgate.netresearchgate.netresearchgate.net. If specific data for this compound were available, a table might present parameters such as:

Solvent System (e.g., Water to Aqueous DMF)ΔG°t (kJ/mol)ΔS°t (J/mol·K)Reference
[Specific Solvent Composition][Value][Value][Source]
[Specific Solvent Composition][Value][Value][Source]

Due to the absence of specific numerical data for this compound in the provided snippets, such a table cannot be populated for this particular compound.

Implications for Protein Folding, Stability, and Biomolecular Interactions

The study of amino acid and dipeptide solvation and thermodynamics holds significant relevance for understanding protein folding, stability, and other biomolecular interactions ijcps.comsemanticscholar.org. As the fundamental constituents of proteins, the behavior of amino acid residues within a protein is profoundly influenced by their interactions with the surrounding solvent environment nih.govlibretexts.orgmdpi.com.

Biomolecular Interactions: Beyond structural roles, amino acids and their derivatives participate in specific biomolecular interactions. For example, norvaline itself has been identified as playing a role in translational fidelity within E. coli, specifically in the post-transfer editing mechanism of leucyl-tRNA synthetase (LeuRS). This mechanism prevents the misincorporation of norvaline into proteins during synthesis, highlighting the importance of amino acid side chain recognition in cellular processes embopress.org. While not a direct solvation study, this illustrates the biological significance of amino acid identity and its interactions.

Research into the solvation and thermodynamic properties of this compound could further elucidate how such dipeptide structures influence protein behavior or participate in biological recognition, although specific studies detailing these implications for this compound were not found in the provided search results.

Computational Chemistry and Molecular Modeling of Glycyl Dl Norvaline

Quantum Mechanical Calculations and Electronic Structure Analysis

There is a notable lack of specific quantum mechanical calculations and electronic structure analyses for Glycyl-dl-norvaline in published scientific literature. However, the principles of such studies can be understood from research on similar dipeptides and the individual amino acids. For instance, studies on the related dipeptide Glycyl-L-Valine have utilized Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set to investigate its molecular structure and electronic properties nih.gov. Such calculations typically provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule nih.gov. Furthermore, molecular electrostatic potential (MEP) analysis and Mulliken atomic charge calculations help in identifying the reactive sites and the distribution of charge within the molecule nih.gov.

Quantum chemical simulations have also been extensively applied to glycine (B1666218), the simplest amino acid, to explore its formation pathways in astrophysical environments and its polymerization on a primitive Earth mdpi.com. These studies provide fundamental, atomic-scale information and quantitative energetic data mdpi.com. Ab initio and semiempirical methods have been used to calculate properties like dipole moment, polarizability, molecular surface area, and volume for various amino acids researchgate.net. Such computational approaches have shown that in a vacuum, the canonical form of an amino acid is more stable than the zwitterionic form, which is prevalent in the solid state researchgate.net.

A comprehensive quantum mechanical study of this compound would be expected to elucidate its optimized geometry, vibrational frequencies, and electronic properties, contributing to a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Specific molecular dynamics (MD) simulations focused on this compound are not found in the current body of scientific literature. MD simulations are a powerful computational method for analyzing the dynamics and energetics of interacting atoms and are widely used to study biomolecules nih.gov. These simulations can reveal the conformational landscape of a molecule and how it interacts with its environment, such as a solvent or a receptor binding site.

For context, MD simulations have been employed to study the conformational impact of mutations in the glycine receptor, providing insights into its opening and desensitization transitions frontiersin.org. Additionally, simulations of tripeptides like triglycine (GGG) have been used to assess the accuracy of polarizable molecular dynamics force fields by comparing the results with spectroscopic data nih.gov. Such studies are crucial for refining the parameters used in simulations to ensure they accurately represent physical reality nih.gov.

A dedicated MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over time to model its movement. This would allow for the exploration of its stable conformations, the dynamics of its peptide bond, and its interactions with solvent molecules. Such a study would be invaluable for understanding its behavior in biological systems.

Docking Studies and Ligand-Receptor Interaction Prediction

There are no specific docking studies or ligand-receptor interaction predictions for this compound reported in the scientific literature. Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

While direct studies on the dipeptide are absent, research on its constituent amino acid, norvaline, provides some context for potential biological interactions. L-norvaline is known as a non-competitive inhibitor of the enzyme arginase medchemexpress.com. This property suggests that the norvaline moiety could potentially interact with the active sites of certain enzymes. Computational docking and MD simulations are key tools for investigating such interactions, helping to elucidate the binding mechanism and the intermolecular forces involved nih.gov. For example, accelerated molecular dynamics simulations have been used to capture the dissociation and rebinding pathways of ligands to their target receptors, providing insights into the binding mechanism, such as conformational selection nih.gov.

A hypothetical docking study of this compound would involve selecting a target receptor and using a docking program to predict the most stable binding poses of the dipeptide within the receptor's binding site. Subsequent molecular dynamics simulations could then be used to refine these poses and analyze the stability of the predicted complex over time nih.gov.

Phase Transition and Polymorphism Studies of Constituent Amino Acids

While there are no specific studies on the phase transitions and polymorphism of the dipeptide this compound, extensive research has been conducted on its constituent amino acids, DL-norvaline and glycine.

DL-Norvaline:

The racemic amino acid DL-norvaline is known to undergo solid-solid phase transitions at different temperatures. Differential scanning calorimetry (DSC) has identified two such transitions occurring at -116.9 °C and -76.1 °C nih.gov. Single-crystal X-ray diffraction studies have further characterized these transitions. The transition around -80 °C (from a β to an α phase) is reversible, while a second transition below -100 °C is not, leading to crystal delamination. The β-to-α phase transition involves significant rearrangements of the side-chains and a notable reduction in molecular volume. The α polymorph, with the space group P21/c, is stable at a lower temperature than the β form, which has a C2/c space group. This transition involves the sliding of molecular double layers.

Glycine:

Glycine is renowned for its polymorphism, existing in multiple crystalline forms under ambient conditions, most commonly the α, β, and γ polymorphs selleckchem.com. The relative stabilities of these forms are generally accepted as γ > α > β selleckchem.com. The α-form is the most common, while the γ-form is the most stable selleckchem.com. Various factors, including solvent, temperature, and the presence of additives like sodium chloride, can influence the crystallization of a specific polymorph. The transformation between polymorphs, such as from the metastable α-form to the stable γ-form, is a topic of significant research interest and can be influenced by process parameters like agitation speed and seed concentration nih.gov. At high pressures, glycine exhibits further phase transitions, with the β-form transforming to a δ phase at approximately 0.8 GPa.

Summary of Phase Transition Data for Constituent Amino Acids
Amino AcidPolymorphsTransition TemperaturesMethods of Study
DL-Norvalineα, β-76.1 °C (β to α), -116.9 °CDifferential Scanning Calorimetry, Single-Crystal X-ray Diffraction, Raman Spectroscopy
Glycineα, β, γ, δ, ζ, εVariable (dependent on conditions)X-ray Diffraction, FTIR, Differential Scanning Calorimetry, Raman Spectroscopy

Analytical Methodologies in Glycyl Dl Norvaline Research

Advanced Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods are fundamental for isolating and quantifying Glycyl-dl-norvaline from intricate biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominently utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC techniques are widely employed for the precise separation and quantification of this compound. These methods often incorporate pre-column derivatization to enhance detectability, typically using fluorescent labels, or utilize specialized columns for direct analysis.

Methodology: A common approach involves reversed-phase HPLC coupled with fluorescence detection after pre-column derivatization, often using o-phthalaldehyde (B127526) (OPA) in conjunction with 3-mercaptopropionic acid (3-MPA) goums.ac.irnih.govdss.go.thnih.gov. This method has demonstrated effective separation of numerous amino acids, with norvaline frequently serving as an internal standard goums.ac.irnih.govdss.go.thresearchgate.netsigmaaldrich.com. Another strategy utilizes a Silica column configured for Hydrophilic Interaction Liquid Chromatography (HILIC) for direct amino acid quantification, employing a mobile phase composed of potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) nih.gov. This HILIC-based method typically achieves a run time of approximately 20 minutes nih.gov.

Performance: Validated LC-MS/MS methods for this compound quantification have reported linear ranges from 0.1 to 50 μM with inter-day variability below 15%, rendering them suitable for cellular uptake studies thermofisher.comvulcanchem.com. HPLC methods can achieve limits of quantitation for non-aromatic amino acids in the range of 1.2–2.1 µg/mL nih.gov. Furthermore, the presence of glycyl moieties has been observed to influence the retention times and enantioselectivities of derivatized amino acid peptides in chiral separation studies upf.edu.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of amino acids and their derivatives, often valued for its ability to provide structural information and its utility in quantitative analysis. DL-Norvaline itself is frequently employed as an internal standard in GC-MS-based metabolomics studies.

Methodology: GC-MS analysis of amino acids typically requires derivatization to increase their volatility and thermal stability. Kits such as the Phenomenex EZ:faast kit facilitate the extraction and analysis of free amino acids, preparing them for GC-MS analysis nih.govtcichemicals.comlcms.czlcms.cz. This process often involves using norvaline as an internal standard to accurately calculate derivatization efficiency and to correct for variations during sample preparation and analysis nih.govlcms.czwvu.edu.

Application as Internal Standard: DL-Norvaline has been extensively utilized as an internal standard in GC-MS for analyzing metabolites in cultured mammalian cells sigmaaldrich.comcreative-proteomics.comrapidnovor.com, honey nih.gov, and other biological fluids d-nb.info. Studies suggest that while stable-isotope labeled amino acids are ideal internal standards, norvaline offers a cost-effective alternative that can significantly improve the reproducibility and accuracy of amino acid quantification wvu.educhumontreal.qc.ca. However, certain amino acids may not be reliably measured by GC-MS due to thermal instability d-nb.info.

Table 1: Selected HPLC Method Parameters and Performance for Amino Acid Analysis

TechniqueColumn TypeMobile Phase CompositionDetection MethodReported Performance/FeaturesReference(s)
HPLCXTerra RP18Mobile Phase A: 30 mM KH₂PO₄ (pH 7.0) + 0.4% THF; Mobile Phase B: 50% Acetonitrile/WaterFluorescenceGood separation of 22 amino acids; Norvaline used as internal standard. nih.govdss.go.th
HPLCSilica (HILIC)25% (2.5 mM KH₂PO₄, pH 2.85) : 75% AcetonitrileUVLimit of Quantitation (Non-aromatic): 1.2–2.1 µg/mL; Run time: 20 min. nih.gov
LC-MS/MSNot specifiedNot specifiedMS/MSLinear range: 0.1–50 μM; Inter-day variability <15%. thermofisher.comvulcanchem.com
HPLC (OPA/3-MPA)RP-HPLCGradient RP-HPLC using methanol (B129727) and sodium acetateUV-VisGood chromatographic separation of amino acids; L-norvaline used as internal standard. goums.ac.irnih.gov

Table 2: GC-MS Applications of DL-Norvaline as an Internal Standard

Application AreaPurpose of DL-Norvaline as Internal StandardKey Findings/ObservationsReference(s)
Metabolite Analysis (Mammalian Cells)Quantifying metabolitesUsed for metabolite analysis in cultured cells sigmaaldrich.comcreative-proteomics.comrapidnovor.com. sigmaaldrich.comcreative-proteomics.comrapidnovor.com
Honey AnalysisQuantifying free amino acidsDetection limits: 0.001–0.291 mg/L (GC-MS SIM mode); Correct classification of origins >90%. nih.gov
Biological Fluid/Plasma AnalysisCalculating derivatization efficiency; Correcting for sample variationsImproved R-squared values for calibration curves compared to unlabeled standards chumontreal.qc.ca; Essential for derivatization efficiency calculation nih.gov. nih.govlcms.czwvu.educhumontreal.qc.ca
General Amino Acid AnalysisInternal standard for quantificationCan analyze multiple amino acids rapidly nih.gov; Cost-effective alternative to isotope-labeled standards wvu.edu. wvu.edunih.gov

Mass Spectrometric Applications for Metabolomics and Proteomics Studies

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques such as LC-MS/MS and GC-MS, is indispensable for the comprehensive analysis of metabolites and proteins, including the study of this compound.

Metabolomics

In metabolomics, MS techniques are vital for identifying and quantifying small molecules within biological samples, providing insights into metabolic pathways and cellular states.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of metabolomics for analyzing amino acids and their derivatives, including this compound nih.govthermofisher.comvulcanchem.comupf.educreative-proteomics.com. Targeted metabolomics, which focuses on the precise measurement of predefined metabolites using high-precision tools like LC-MS/MS or GC-MS, offers enhanced sensitivity and specificity for quantifying amino acids and their derivatives, thereby aiding in biomarker discovery and metabolic pathway analysis upf.educreative-proteomics.comnih.gov. Multiple Reaction Monitoring (MRM) using triple quadrupole mass spectrometry is a common technique for the precise quantification of target metabolites goums.ac.ir.

Findings: DL-Norvaline has been identified as a metabolite in various studies wikipedia.orgnautilus.bio. Predicted LC-MS/MS spectra for DL-Norvaline are available, assisting in its identification wikipedia.org. Metabolomic studies using LC-MS have identified norvaline and its derivatives in various biological samples, with quantification often performed via MRM goums.ac.ir.

Proteomics

In proteomics, MS/MS techniques are crucial for identifying and quantifying proteins by analyzing the amino acid sequences of peptides derived from them.

Methodology: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a standard technique in proteomics, effectively combining the separation capabilities of HPLC with the mass analysis power of MS to identify and quantify peptides and proteins thermofisher.comwikipedia.orgnih.gov. This hyphenated technique is essential for determining amino acid sequences and analyzing post-translational modifications (PTMs) thermofisher.comwikipedia.orgnih.gov. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), while Collision-Induced Dissociation (CID) is a prevalent fragmentation method used to generate peptide fragments thermofisher.comwikipedia.orgnih.gov.

Application: LC-MS/MS-based proteomics is widely applied for protein identification and quantification in biological samples, serving as a powerful tool for biomarker discovery thermofisher.comrapidnovor.comwikipedia.orgnih.gov. This approach allows for high-throughput analysis with high resolution, enabling detailed characterization of protein content and modifications thermofisher.comnih.gov.

Table 3: Mass Spectrometry Applications in Metabolomics and Proteomics Relevant to Amino Acids

TechniqueApplication FocusSpecific Use for this compound/NorvalineKey Features/FindingsReference(s)
LC-MS/MSMetabolomicsQuantification in cellular uptake studiesLinear range: 0.1–50 μM; Inter-day variability <15% thermofisher.comvulcanchem.com. High sensitivity and specificity creative-proteomics.com. thermofisher.comvulcanchem.comupf.educreative-proteomics.com
LC-MSMetabolomicsIdentification and quantification of metabolitesUsed for metabolome analysis; MRM for quantification goums.ac.ir. Norvaline detected as a metabolite wikipedia.orgnautilus.bio. goums.ac.irwikipedia.orgnautilus.bio
Targeted MetabolomicsQuantification of amino acidsHigh sensitivity and specificity for biomarker discovery and pathway analysisEnables precise measurement of specific metabolites creative-proteomics.comnih.gov. creative-proteomics.comnih.gov
LC-MS/MSProteomicsProtein identification, PTM analysis, quantificationCombines HPLC separation with MS analysis; ESI/MALDI ionization; CID fragmentation; High-throughput analysis thermofisher.comwikipedia.orgnih.gov. thermofisher.comrapidnovor.comwikipedia.orgnih.gov
GC-MSMetabolomicsAmino acid analysisRapid analysis of multiple amino acids nih.gov; Norvaline used as internal standard sigmaaldrich.comtcichemicals.comlcms.czlcms.czwvu.educreative-proteomics.comrapidnovor.comnih.gov. sigmaaldrich.comtcichemicals.comlcms.czlcms.czwvu.educreative-proteomics.comrapidnovor.comnih.gov

Spectroscopic Analysis in Complex Biological Matrices

Spectroscopic techniques provide complementary information for the characterization and analysis of this compound, particularly in understanding its structural properties and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for elucidating the structure of organic compounds. Spectral data for this compound, including ¹H and ¹³C NMR spectra, are available, often obtained using instruments like the Varian A-60D nih.govnih.govguidechem.com. NMR is also employed in studies investigating the solvation properties of amino acids in various solvent mixtures vulcanchem.com.

Mass Spectrometry (MS) Spectroscopy: As detailed in Section 7.2, MS techniques, including GC-MS and LC-MS/MS, provide critical mass-to-charge ratio (m/z) data for identifying and quantifying this compound. GC-MS data, including NIST numbers and characteristic m/z peaks, are cataloged nih.govnih.govguidechem.com.

Infrared (IR) and Raman Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can provide information about the functional groups and molecular vibrations within this compound nih.govnih.govguidechem.com. Raman spectroscopy has been particularly useful in studies investigating phase transitions of related amino acids, indicating its utility in structural and physical property analysis nih.govuoa.gr.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique used to study chemical species with unpaired electrons. It has been applied to investigate the interactions of this compound with radical enzymes, for instance, by monitoring the loss of the glycyl radical moiety in enzymatic reactions thermofisher.comamazon.co.uklibretexts.orgfrontiersin.org.

Table 4: Spectroscopic Techniques Applied in this compound Related Research

Spectroscopic TechniquePrimary Application/Information GainedSpecific Relevance to this compoundReference(s)
¹H NMR, ¹³C NMRStructural elucidationAvailable spectral data for characterization nih.govnih.govguidechem.com. Used in solvation studies vulcanchem.com. vulcanchem.comnih.govnih.govguidechem.com
GC-MSIdentification and quantificationCataloged spectral data (NIST numbers, m/z peaks) nih.govnih.govguidechem.com. nih.govnih.govguidechem.com
FTIRFunctional group analysisAvailable spectral data for characterization nih.govnih.govguidechem.com. nih.govnih.govguidechem.com
Raman SpectroscopyStructural and vibrational analysisUsed for related amino acids to study phase transitions nih.govuoa.gr. nih.govuoa.gr
EPR SpectroscopyStudy of paramagnetic molecules/radicalsMonitors changes in glycyl radical moiety; Enzyme interaction studies thermofisher.comamazon.co.uklibretexts.orgfrontiersin.org. thermofisher.comamazon.co.uklibretexts.orgfrontiersin.org

Emerging Research Avenues and Future Directions for Glycyl Dl Norvaline

Novel Therapeutic Targets and Drug Development Strategies

The therapeutic potential of norvaline, a component of Glycyl-dl-norvaline, is an active area of research. Norvaline is known to be a potent inhibitor of arginase, an enzyme involved in nitric oxide (NO) synthesis lifetein.com. By modulating NO production, norvaline may offer benefits in conditions related to cardiovascular health and inflammation. Preclinical studies suggest neuroprotective, antihypertensive, and anti-inflammatory properties for norvaline lifetein.com. These findings suggest that this compound or its derivatives could be explored as therapeutic agents targeting pathways involved in hypertension, neurodegenerative diseases, and inflammatory responses.

Furthermore, dipeptides in general are being investigated for their roles in regulating biological processes. For instance, cyclic dipeptides (CDPs) show promise in treating mental and behavioral disorders, with specific CDPs demonstrating interactions with targets like the SIGMA1 receptor mdpi.com. While this compound is a linear dipeptide, its structural similarity to other bioactive dipeptides suggests potential for similar modulatory effects. Future drug development strategies could focus on designing this compound analogs with enhanced specificity and efficacy for particular therapeutic targets. The exploration of dipeptides as regulators of protein-protein interactions and cellular signaling pathways also presents a significant frontier nih.govresearchgate.net.

Applications in Biomaterial Science and Peptide Engineering

Dipeptides are emerging as versatile building blocks for biomaterials due to their biocompatibility and biodegradability rsc.org. Research into self-assembling dipeptides has demonstrated their ability to form nanostructures such as nanotubes and hydrogels rsc.orgrsc.org. While studies have extensively explored diphenylalanine for these applications, the incorporation of non-natural amino acids like norvaline into dipeptides is also being investigated for tailoring self-assembly properties rsc.orgmdpi.com. Norvaline-containing dipeptides are being synthesized and studied for their ability to form supramolecular structures, which could lead to applications in drug delivery, regenerative medicine, and bioelectronics rsc.org.

Peptide engineering also offers avenues for utilizing this compound. By modifying the peptide sequence or incorporating it into larger peptide structures, researchers can engineer materials with specific mechanical properties, stimuli-responsiveness, and biological functions oup.comacs.org. The inherent properties of norvaline, such as its linear side chain, could be leveraged to influence peptide self-assembly and the resulting material characteristics. Future research could focus on designing this compound-based scaffolds for tissue engineering or developing peptide conjugates for targeted therapeutic delivery.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

The advancement of metabolomics, proteomics, and other omics technologies provides powerful tools for understanding the complex roles of small molecules like dipeptides in biological systems shimadzu.comnih.gov. Integrating this compound into systems biology approaches can reveal its metabolic pathways, interactions with other biomolecules, and its impact on cellular phenotypes. Metabolomic studies, for example, can identify changes in dipeptide levels in response to physiological stimuli or disease states, serving as potential biomarkers shimadzu.comnih.gov.

By employing targeted metabolomics, researchers can precisely quantify this compound and its related metabolites, offering insights into its metabolic flux and regulation creative-proteomics.com. Furthermore, combining metabolomics with genomics, transcriptomics, and proteomics (multi-omics) can provide a holistic view of how this compound influences cellular networks and organismal health shimadzu.com. This integrated approach is crucial for identifying novel therapeutic targets and understanding the mechanisms of action for dipeptide-based interventions.

Addressing Research Gaps and Challenges in this compound Studies

Despite the emerging interest, several research gaps and challenges need to be addressed to fully realize the potential of this compound. A significant challenge is the limited direct research on this specific dipeptide compared to more extensively studied dipeptides like diphenylalanine or glycyl-glycine rsc.orgrsc.org. More studies are needed to elucidate its precise biological functions, pharmacokinetic properties, and interactions within complex biological environments.

The synthesis of specific stereoisomers of norvaline (L-norvaline vs. D-norvaline) and their subsequent incorporation into dipeptides like this compound (which is a racemic mixture) can lead to different biological activities and self-assembly behaviors mdpi.comvulcanchem.com. Future research should aim to synthesize and characterize enantiomerically pure Glycyl-L-norvaline and Glycyl-D-norvaline to understand the stereochemical influence on their properties. Furthermore, while dipeptides are recognized for their regulatory functions, the specific mechanisms driving dipeptide-specific roles and their interactions with cellular partners are not fully understood nih.govresearchgate.net. Establishing clear structure-activity relationships for this compound and its analogs will be critical for rational drug design and biomaterial development.

Compound Name List

this compound

Glycine (B1666218)

dl-Norvaline

Norvaline

Phenylalanine (Phe)

Diphenylalanine (Phe-Phe)

Cyclic dipeptides (CDPs)

Cyclo(Ala-Gln)

Cyclo(Ala-His)

Cyclo(Val-Gly)

Glycyl-glycine (Gly-Gly)

Alanyl-glutamine (Ala-Gln)

Glycyl-proline (Gly-Pro)

Glycyl-sarcosine (Gly-Sar)

Valaciclovir

Valganciclovir

L-theanine

N-acetylornithine

Glycyl-L-valine

Glycyl-L-aspartic acid

Glycyl-DL-Aspartic acid

Glycyl-L-alanine

Glycyl-alanyl-alanine

Glycyl-histidine

Glycyl-S-serine

Glycyl-glycyl-histidine

Glycyl-glycyl-methyonyl-glycyl-glycine

Homoarginine

Citrulline

Ornithine

N-isopropylornithine

Arginine

Valine

Alanine

Serine

Glutamine

Glutamate

Cysteine

Aspartate

Tryptophan

Tyrosine

Melatonin

Dopamine

Threonine

Lysine

Methionine

Spermic acid

N-Carbobenzoxy-DL-norvaline

N-(phenylsulfonyl)norvaline

N-Boc-glycine

N-Boc-L-proline

L-alanylglycine

Gly-Norvaline

Q & A

Q. What key physicochemical properties of Glycyl-dl-norvaline are critical for experimental design?

this compound is reported as a white crystalline solid, but specific properties like solubility, melting point, and vapor pressure are not widely documented. Researchers should prioritize empirical determination of these parameters using techniques such as differential scanning calorimetry (DSC) for thermal stability and HPLC for purity analysis. Stability under varying pH and temperature conditions should also be tested, as decomposition may produce CO, CO₂, and NOx under improper storage .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow OSHA and NIH guidelines for chemical handling: use PPE (gloves, lab coats, safety goggles), ensure adequate ventilation, and avoid contact with oxidizing agents. In case of spills, isolate the area, use inert absorbents, and dispose of waste via certified hazardous material channels. Emergency procedures (e.g., eye rinsing, skin decontamination) outlined in safety data sheets (SDS) should be strictly adhered to .

Q. How should this compound be stored to prevent degradation?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies indicate that decomposition accelerates when exposed to heat (>40°C) or incompatible materials like strong oxidizers. Regular monitoring for color changes or particulate formation is advised to assess integrity .

Q. What analytical methods are suitable for characterizing this compound?

Use Fourier-transform infrared spectroscopy (FTIR) for functional group identification, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. For thermochemical data, collision-induced dissociation calorimetry (CIDC) can provide insights into ion clustering behavior, as demonstrated for analogous peptides .

Advanced Research Questions

Q. How can researchers address gaps in toxicological data for this compound?

Adopt a tiered testing strategy: (1) perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity), (2) validate findings using in vivo models (e.g., rodent acute toxicity studies), and (3) cross-reference data from structurally similar compounds like Glycyl-L-valine. Document methodologies rigorously to comply with NIH reporting standards and facilitate meta-analyses .

Q. What experimental designs are optimal for studying this compound’s reactivity in peptide synthesis?

Employ kinetic studies under controlled conditions (e.g., varying pH, temperature, and solvents) to map reaction pathways. Use LC-MS to monitor intermediate formation and side products. Computational modeling (e.g., DFT calculations) can predict activation energies and guide optimization of coupling reagents .

Q. How should contradictory data on this compound’s stability be resolved?

Conduct systematic replication studies with standardized protocols (e.g., ISO/IEC 17025). Compare results across independent labs and validate using multiple analytical techniques (e.g., TGA for thermal stability, XRD for crystallinity). Publish negative findings to reduce publication bias and clarify conditions under which discrepancies arise .

Q. What strategies enhance the reproducibility of this compound-based experiments?

Pre-register experimental protocols on platforms like Open Science Framework. Include detailed metadata (e.g., batch numbers, storage history) and negative controls. Use statistical frameworks like ANOVA to account for variability, and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers mitigate ecological risks when disposing of this compound?

Follow EPA guidelines for hazardous waste: neutralize aqueous solutions to pH 6–8 before disposal, incinerate solid waste at >850°C, and avoid release into waterways. Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to assess environmental impact and adjust disposal protocols accordingly .

Q. What interdisciplinary approaches are effective for studying this compound’s biological activity?

Combine biochemical assays (e.g., enzyme inhibition studies) with omics technologies (proteomics, metabolomics) to identify molecular targets. Collaborate with computational chemists to screen virtual libraries for analogs with enhanced bioactivity. Cross-disciplinary peer review ensures robustness in hypothesis testing .

Notes on Evidence Utilization

  • Contradictions in Data : , and 13 highlight incomplete physicochemical and toxicological data, necessitating empirical validation.
  • Methodological Frameworks : References to NIH guidelines () and FAIR principles () ensure methodological rigor.
  • Advanced Techniques : CIDC () and computational modeling are extrapolated from analogous compounds due to limited direct data on this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.